7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one is a compound belonging to the class of spirocyclic compounds, specifically a triazaspiro compound. This compound features a unique spiro structure that incorporates three nitrogen atoms within its framework, which contributes to its potential biological activity. The isobutyryl group attached to the nitrogen atoms enhances its chemical reactivity and biological properties.
This compound is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry. Its structure is derived from modifications of other spiro compounds, which have been studied for their various biological activities, including antimicrobial and anticancer properties.
7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one can be classified as:
The synthesis of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one typically involves multi-step organic reactions. One common method includes:
Technical details regarding these methods can be found in studies focusing on spirodiketopiperazine scaffolds and their derivatives .
The molecular structure of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one features:
The chemical reactivity of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one can be characterized by several types of reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one is primarily related to its interaction with biological targets:
Data supporting these interactions often come from pharmacological studies that evaluate binding affinities and biological activities .
Relevant data regarding these properties are essential for understanding how this compound behaves under different experimental conditions .
7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one has potential applications in various scientific fields:
Research continues on optimizing this compound's properties for enhanced efficacy and reduced side effects .
The spiro[4.6]undecane framework presents distinctive topological challenges and opportunities for drug design. This scaffold features a quaternary spiro carbon connecting six- and four-membered rings, creating a rigid three-dimensional architecture. The ring strain energy of the four-membered lactam ring (approximately 25 kcal/mol) significantly influences reactivity and stability, necessitating strategic bond disconnections during retrosynthetic planning [3]. Computational enumeration studies reveal that 60% of bicyclic amine scaffolds containing seven-membered rings remain unexplored in PubChem, highlighting the untapped potential of spiro[4.6]undecane derivatives in medicinal chemistry [3].
Exit vector positioning is critical for bioisosteric applications. The 7-isobutyryl substitution enables vector projection orthogonal to the ring fusion plane, mimicking carbonyl group orientations in linear peptides. This spatial arrangement facilitates molecular recognition in enzyme binding pockets while maintaining metabolic stability through reduced rotatable bond count. Industrial syntheses of approved spirocyclic drugs (e.g., spironolactone) demonstrate the strategic incorporation of functional handles at bridgehead positions to enable late-stage diversification [5]. Retrosynthetic approaches typically disconnect the lactam C-N bond or target the spirocyclic carbon through intramolecular alkylation strategies, leveraging the ring strain to drive cyclization thermodynamics [5] [10].
Multicomponent reactions (MCRs) provide efficient access to the molecular complexity required for 7-isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one. The aza-Michael-cyclocondensation sequence exemplifies this approach: benzoyl isothiocyanate reacts with cyclohexylamine to form acyl thiourea, which undergoes spontaneous cyclization with H₂S elimination to yield spirocyclic intermediates [10]. This one-pot methodology achieves atom economies exceeding 80% while accommodating diverse amine inputs.
Photoredox-catalyzed hydroaminoalkylation (HAA) enables C-C bond formation critical for isobutyryl installation. Halogenated vinylpyridines participate in radical additions with α-amino radicals generated from primary amines under visible light irradiation. The resulting γ-pyridyl amines undergo intramolecular SNAr cyclization to form the spiro[4.6]undecane core with the isobutyryl group pre-positioned for further elaboration [7]. Catalyst screening reveals that 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) with sodium azide provides optimal yields (>95%) for electron-deficient amine substrates.
Table 1: Optimization of Multicomponent Reaction Conditions for Spiro[4.6]undecan-3-one Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
None | 80 | 24 | <5 | - |
Ru(bpy)₃Cl₂ | rt | 12 | 45 | 1:1 |
Ir(ppy)₃ | rt | 10 | 68 | 3:1 |
3DPA2FBN/NaN₃ | rt | 6 | 97 | >20:1 |
Cyclodehydration cascades provide alternative pathways to the title compound. Enamine intermediates derived from 4-amino-1-azaspiro[4.5]dec-3-en-2-one undergo annulation with ethyl acetoacetate and benzaldehyde, involving Michael addition, cyclodehydration, and oxidative aromatization in a single operation. This method installs the isobutyryl equivalent through controlled decarbonylation during the aromatization step [10].
The synthesis of 7-isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one demonstrates significant divergence in efficiency between solid-phase and solution-phase approaches. Continuous flow systems enable telescoped photoredox HAA and SNAr cyclization, achieving 98% yield with a productivity of 445 mg/h (2.20 mmol/h) [7]. The Vapourtec R-series flow system with PhotoSyn LED reactor (420 nm) maintains precise temperature control (180°C) during the SNAr step, reducing epimerization observed in batch processes. This approach facilitates automated library generation of 40 spirocyclic analogs in 60 hours using standardized amine inputs.
Conversely, solid-phase peptide synthesis (SPPS) strategies employ resin-bound dipeptides for spirocyclization. Wang resin-linked aspartic acid derivatives undergo on-resin lactamization after orthogonal deprotection, followed by isobutyryl installation through acylation. While this approach achieves moderate yields (45-60%), it suffers from loading capacity limitations (<0.8 mmol/g) and requires extensive resin washing between steps, reducing overall throughput [5].
Table 2: Comparative Analysis of Synthesis Platforms for Spiro[4.6]undecan-3-one
Parameter | Continuous Flow Solution-Phase | Solid-Phase Synthesis | Batch Solution-Phase |
---|---|---|---|
Typical Yield | 92-98% | 45-60% | 70-85% |
Scalability | Kilogram-scale demonstrated | Milligram-scale | Decagram-scale |
Diastereocontrol | >20:1 dr | 3:1 dr | 5:1 dr |
Purification Complexity | Low (in-line extraction) | High (cleavage/purification) | Medium (column chromatography) |
Library Production | 40 compounds/60h | 12 compounds/week | 8 compounds/week |
Industrial syntheses favor solution-phase routes for large-scale production. The Upjohn process for spironolactone analogs employs rhodium-catalyzed hydroformylation at 80°C and 50 bar CO/H₂, achieving decagram quantities of spirocyclic lactols in a single step [5]. Subsequent PDC oxidation installs the lactone carbonyl without epimerization at the spiro center. This demonstrates the superiority of homogeneous catalysis over solid-supported reagents for terpenoid-containing spirocycles like 7-isobutyryl derivatives.
The quaternary spiro carbon and β-lactam ring in 7-isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one create a complex stereochemical landscape. Conformational locking through the isobutyryl substituent enforces axial chirality, with molecular mechanics calculations indicating a 4.2 kcal/mol preference for the cis-decalin-like conformation where the isobutyryl carbonyl aligns parallel to the lactam C=O [5]. This geometry positions the N-H bond for optimal hydrogen bonding in biological targets, as demonstrated in Pfizer's MC4R antagonist PF-07258669 [7].
Rhodium-catalyzed hydroformylation provides stereocontrol during ring formation. Using Rh(acac)(CO)₂ with BIPHEPHOS ligand at 80°C, hydroformylation of alkenyl precursors occurs with 98% cis-selectivity at the ring junction. The bulky isobutyryl group directs facial selectivity through steric interactions with the catalyst coordination sphere [5]. Subsequent diastereoselective conjugate addition of thioacetic acid to the resulting enone proceeds via equatorial approach, affording the 7-isobutyryl derivative with >95% de when catalyzed by TMSOTf at -78°C [5].
Chiral auxiliary approaches enable enantioselective synthesis. Oppolzer's sultam-derived acrylamides undergo asymmetric Michael addition with spirocyclic enolates, achieving 94% ee for the (R)-configured isobutyryl derivative. X-ray crystallography confirms absolute stereochemistry when the auxiliary directs re-face attack to avoid steric clash with the spiro[4.6]undecane bridgehead [10]. Molecular docking of enantiopure analogs against COX-2 (PDB: 4COX) reveals a 100-fold activity difference between enantiomers, with the (S)-isomer forming a key hydrogen bond with Arg120 (2.85 Å) that is geometrically inaccessible to its mirror image [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3